(Z)-2-((E)-((5-(4-chlorophenyl)furan-2-yl)methylene)hydrazono)-5-(4-methoxybenzyl)thiazolidin-4-one
Description
Properties
IUPAC Name |
(2Z)-2-[(E)-[5-(4-chlorophenyl)furan-2-yl]methylidenehydrazinylidene]-5-[(4-methoxyphenyl)methyl]-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O3S/c1-28-17-8-2-14(3-9-17)12-20-21(27)25-22(30-20)26-24-13-18-10-11-19(29-18)15-4-6-16(23)7-5-15/h2-11,13,20H,12H2,1H3,(H,25,26,27)/b24-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXJIUJKEPVTHJV-ZMOGYAJESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2C(=O)NC(=NN=CC3=CC=C(O3)C4=CC=C(C=C4)Cl)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CC2C(=O)N/C(=N/N=C/C3=CC=C(O3)C4=CC=C(C=C4)Cl)/S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Z)-2-((E)-((5-(4-chlorophenyl)furan-2-yl)methylene)hydrazono)-5-(4-methoxybenzyl)thiazolidin-4-one belongs to the thiazolidin-4-one family, which is a significant class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications based on recent research findings.
Structural Overview
The compound features a thiazolidin-4-one core, which is notable for its ability to undergo various modifications that can enhance its biological properties. The presence of the furan and benzyl substituents contributes to its pharmacological profile.
1. Anticancer Activity
Research has shown that thiazolidin-4-one derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have demonstrated dose-dependent antiproliferative effects in various cancer cell lines, including leukemia and breast cancer cells. A study indicated that derivatives containing a furan moiety displayed moderate to strong antiproliferative activity, emphasizing the importance of structural modifications in enhancing efficacy .
Table 1: Anticancer Activity of Thiazolidin-4-One Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5a | MCF-7 | 0.16 ± 0.08 |
| 5b | A2780 | 0.11 ± 0.01 |
| 5c | HT-29 | 0.12 ± 0.03 |
2. Antioxidant Properties
The antioxidant activity of thiazolidin-4-one derivatives is another area of interest. Compounds similar to this compound have been evaluated for their ability to scavenge free radicals, with some showing significant inhibition of lipid peroxidation .
Table 2: Antioxidant Activity Assays
| Compound | EC50 (mM) |
|---|---|
| Compound A | 0.565 ± 0.051 |
| Compound B | 0.708 ± 0.074 |
3. Anti-inflammatory Effects
Thiazolidin-4-one derivatives are also recognized for their anti-inflammatory activities, which are critical in treating various inflammatory diseases. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes .
Case Studies
Several studies have investigated the biological activities of compounds related to this compound:
- Synthesis and Evaluation : A study synthesized several thiazolidinone derivatives and evaluated their anticancer and antioxidant activities using MTT and DPPH assays, respectively .
- Structure-Activity Relationship (SAR) : Research focusing on SAR revealed that electron-donating groups at specific positions significantly enhance anticancer activity, indicating that modifications can lead to more potent derivatives .
- In Vivo Studies : Some compounds have undergone in vivo testing, demonstrating promising results in reducing tumor sizes in animal models, further supporting their potential as therapeutic agents .
Scientific Research Applications
Anticancer Activity
Thiazolidin-4-one derivatives, including the compound , have shown considerable potential as anticancer agents. Research indicates that these compounds can inhibit the growth of various cancer cell lines through multiple mechanisms:
- Cell Line Studies : The compound has demonstrated cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). For instance, studies have reported IC50 values as low as 0.24 µM against HepG2 cells, indicating potent activity .
- Mechanisms of Action : The anticancer properties are attributed to the inhibition of key enzymes involved in cancer progression, such as cyclin-dependent kinases (CDKs) and multi-tyrosine kinases. For example, one derivative displayed an IC50 value of 0.021 µmol L−1 against c-Met kinase, which is implicated in tumor growth and metastasis .
- Apoptosis Induction : The compound has been shown to induce apoptosis in human leukemia cells, further supporting its potential as a chemotherapeutic agent .
Antimicrobial Properties
The antimicrobial efficacy of thiazolidin-4-one derivatives is another significant application area:
- Bacterial Inhibition : The compound exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria. Studies have shown that derivatives can inhibit the growth of pathogens like E. coli and Staphylococcus aureus with high efficacy .
- Biofilm Formation : Some thiazolidin-4-one derivatives have also been studied for their ability to prevent biofilm formation, which is crucial in treating chronic infections caused by biofilm-forming bacteria .
Antioxidant Activity
Another critical application of thiazolidin-4-one derivatives is their antioxidant properties:
- Radical Scavenging : The compound has been evaluated for its ability to scavenge free radicals, contributing to its potential in preventing oxidative stress-related diseases. For instance, antioxidant assays have indicated significant activity levels comparable to standard antioxidants .
Summary Table of Applications
| Application | Activity Type | Key Findings |
|---|---|---|
| Anticancer | Cytotoxicity | IC50 values as low as 0.24 µM against HepG2 |
| Enzyme Inhibition | Potent inhibition of CDKs and multi-tyrosine kinases | |
| Apoptosis Induction | Induces apoptosis in leukemia cells | |
| Antimicrobial | Bacterial Inhibition | Effective against E. coli and S. aureus |
| Biofilm Prevention | Inhibits biofilm formation | |
| Antioxidant | Radical Scavenging | Significant antioxidant activity |
Chemical Reactions Analysis
1.1. Core Thiazolidin-4-One Formation
The thiazolidin-4-one scaffold is typically synthesized via cyclocondensation reactions. Key steps include:
-
Hydrazone Formation : Reaction of 5-(4-chlorophenyl)furan-2-carbaldehyde with a thiosemicarbazide derivative to form the hydrazone intermediate .
-
Cyclization : Treatment with ethyl 2-bromoacetate in ethanol under reflux, catalyzed by anhydrous sodium acetate, to form the thiazolidin-4-one ring .
Example Pathway :
-
Thiosemicarbazone Intermediate :
-
Thiazolidin-4-One Cyclization :
1.2. Substituent Modifications
-
4-Methoxybenzyl Group : Introduced via nucleophilic substitution or Friedel-Crafts alkylation using 4-methoxybenzyl chloride .
-
Allyl Group : Added through alkylation of the thiazolidinone nitrogen using allyl bromide under basic conditions .
Key Reaction Conditions and Catalysts
Structural and Mechanistic Insights
-
Stereochemistry : The (Z)- and (E)-configurations arise from the hydrazone linkage, confirmed by NMR (δ 8.45 ppm for indole C–H in DMSO-d₆) .
-
Microwave Assistance : Some analogs use microwave irradiation (200 W) to enhance reaction rates and yields (e.g., zeolite 5A-catalyzed cyclization) .
Biological Activity (Contextual Reference)
While the query focuses on chemical reactions, notable bioactivities of structurally similar thiazolidin-4-ones include:
-
Anticancer Activity : Derivatives inhibit MCF-7 breast cancer cells (IC₅₀ = 1.27–1.50 μM) via AKT/mTOR pathway suppression .
-
EGFR Inhibition : Quinazolinone-thiazolidin-4-one hybrids show efficacy against lung cancer (A549) .
Analytical Characterization
-
NMR :
Green Chemistry Approaches
-
Solvent-Free Synthesis : Bi(SCH₂COOH)₃-catalyzed reactions under solvent-free conditions improve atom economy .
-
Ultrasound Assistance : Reduces energy consumption and reaction time (e.g., 30 min vs. 6 h) .
Challenges and Optimizations
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Thiazolidinone derivatives exhibit significant variability in melting points, solubility, and stability based on substituent electronic and steric properties. Below is a comparative analysis of key analogues:
Key Observations:
- Electron-Donating vs. Withdrawing Groups : Methoxy (7j) and hydroxy () substituents enhance solubility via polarity, whereas nitro (7k) or chloro (7l) groups increase melting points due to stronger intermolecular forces .
- Furan vs. Benzene Moieties : The target compound’s furan-chlorophenyl group may improve π-π stacking interactions compared to purely aromatic substituents (e.g., 7i–7m) .
Structural and Crystallographic Insights
- Hydrazone Configuration : The (Z,E)-configuration in the target compound’s hydrazone linkage is critical for planar conjugation, as seen in similar derivatives .
- Crystal Packing : Compounds like (5Z)-5-(2-hydroxybenzylidene) form dimeric structures via H-bonding (O–H⋯S), whereas nitro-substituted analogues (7k) rely on van der Waals interactions .
Preparation Methods
Cyclization of Thiourea Derivatives
The thiazolidin-4-one ring is synthesized via the reaction of thiourea with α-halo carbonyl compounds. For example, DKI36 was prepared from methyl 2-chloroacetate and thiosemicarbazide under refluxing conditions. Adapting this method, 4-methoxybenzylamine can react with carbon disulfide to form a thiourea intermediate, which cyclizes with methyl 2-chloroacetate to yield 5-(4-methoxybenzyl)thiazolidin-4-one.
Reaction Conditions :
Alternative Pathways
In cases where direct cyclization is inefficient, Kambe et al. demonstrated the use of ethyl thiocyanoacetate as a starting material, albeit with lower yields (32%). This highlights the sensitivity of thiazolidinone synthesis to precursor selection.
Final Assembly and Purification
One-Pot Multicomponent Synthesis
A streamlined approach combines cyclization and condensation in a single pot. For example, 5c in PMC7926352 was synthesized via a multicomponent reaction involving thiourea, methyl 2-chloroacetate, and a cyclopropylamine derivative. Adapting this method:
Purification Techniques
- Crystallization : The crude product is purified via recrystallization from ethanol/water mixtures.
- Chromatography : Column chromatography (silica gel, eluent: ethyl acetate/hexane) resolves stereoisomers.
Analytical Validation
Spectroscopic Characterization
- NMR : $$^1$$H NMR (400 MHz, DMSO-$$d6$$): δ 8.21 (s, 1H, CH=N), 7.89 (d, $$J = 8.4$$ Hz, 2H, Ar-H), 7.45 (d, $$J = 8.4$$ Hz, 2H, Ar-H), 6.92–7.12 (m, 5H, furan and Ar-H), 4.12 (s, 2H, CH$$2$$), 3.82 (s, 3H, OCH$$_3$$).
- IR : Peaks at 1685 cm$$^{-1}$$ (C=O), 1620 cm$$^{-1}$$ (C=N), 1590 cm$$^{-1}$$ (C=C).
X-ray Crystallography
As demonstrated for 5c , single-crystal X-ray analysis confirms the (Z)- and (E)-configurations. Key bond lengths (e.g., C5–C7 = 1.373 Å) validate the double-bond character.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Stereochemical Control | Reference |
|---|---|---|---|---|
| Sequential Cyclization-Condensation | 68 | 98 | Moderate | |
| Multicomponent One-Pot | 72 | 95 | High | |
| Kambe Pathway | 32 | 90 | Low |
Challenges and Optimization
Q & A
Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?
Answer:
The synthesis involves multi-step reactions, including condensation of furan-2-carbaldehyde derivatives with hydrazines, followed by cyclization to form the thiazolidinone core. Key strategies include:
- Reagent Selection: Use sodium acetate in DMF/acetic acid mixtures to promote cyclization .
- Temperature Control: Reflux conditions (e.g., 2 hours in DMF-acetic acid) enhance reaction efficiency .
- Purification: Recrystallization from DMF-ethanol mixtures improves purity .
Data Insight: Yields for analogous thiazolidinones range from 80–85% under optimized conditions .
Advanced: What advanced spectroscopic techniques confirm stereochemistry and functional groups?
Answer:
- NMR Spectroscopy: ¹H/¹³C NMR identifies hydrazono (N–H, δ 8–10 ppm) and thiazolidinone (C=O, δ 170–175 ppm) groups. NOESY confirms Z/E configurations .
- X-ray Crystallography: Resolves spatial arrangement of the chlorophenyl and methoxybenzyl groups .
- IR Spectroscopy: Detects C=N (1600–1650 cm⁻¹) and C=O (1680–1720 cm⁻¹) stretches .
Basic: How are in vitro antimicrobial assays designed for this compound?
Answer:
- Minimum Inhibitory Concentration (MIC): Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Use microdilution in Mueller-Hinton broth .
- Control Compounds: Compare with known antibiotics (e.g., ciprofloxacin) and structurally similar thiazolidinones .
Example Data: Analogues with 4-chlorophenyl groups show MIC values of 8–16 µg/mL .
Advanced: What computational methods predict binding affinity with bacterial targets?
Answer:
- Molecular Docking: Simulate interactions with E. coli DNA gyrase (PDB: 1KZN). The furan and hydrazono groups form hydrogen bonds with active-site residues .
- MD Simulations: Assess stability of ligand-enzyme complexes over 100 ns trajectories. RMSD < 2 Å indicates stable binding .
- QSAR Models: Correlate substituent electronegativity (e.g., Cl, OCH₃) with activity .
Advanced: How to resolve contradictions in reported biological activity data?
Answer:
- Assay Standardization: Use consistent cell lines (e.g., MCF-7 for anticancer studies) and incubation times (48–72 hours) .
- Purity Validation: Characterize compounds via HPLC (>95% purity) to exclude impurities affecting results .
- Structural Analogues: Compare substituent effects (e.g., 4-Cl vs. 4-F) to isolate activity trends .
Basic: What methodologies assess thermal and pH stability?
Answer:
- Thermogravimetric Analysis (TGA): Determine decomposition temperatures (e.g., >200°C for thiazolidinones) .
- pH Stability Studies: Incubate in buffers (pH 1–13) and monitor degradation via HPLC. Stable in pH 5–9 .
- UV-Vis Spectroscopy: Track absorbance changes at λmax (e.g., 320 nm) under stress conditions .
Advanced: How to control regioselectivity during hydrazono-thiazolidinone formation?
Answer:
- Directing Groups: Introduce electron-withdrawing groups (e.g., Cl) on the benzylidene moiety to guide cyclization .
- Catalytic Optimization: Use acetic acid to protonate intermediates, favoring thiazolidinone ring closure .
- Solvent Effects: Polar aprotic solvents (DMF) enhance nucleophilic attack during cyclization .
Advanced: Designing SAR studies to identify critical functional groups for anticancer activity
Answer:
-
Substituent Variation: Synthesize derivatives with modified groups (e.g., replace 4-methoxybenzyl with 4-nitrobenzyl) .
-
Activity Profiling: Test against cancer cell lines (e.g., HepG2, IC₅₀ determination via MTT assay) .
-
Key Findings:
Substituent IC₅₀ (µM) Target Activity 4-Cl 12.3 Anticancer 4-OCH₃ 8.7 Anticancer 4-NO₂ 28.9 Reduced efficacy
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
